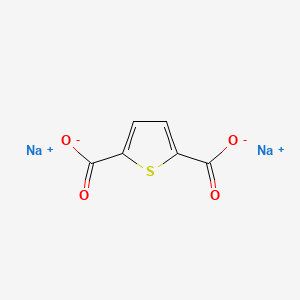

Disodium thiophene-2,5-dicarboxylate

Description

Contextual Significance within Heterocyclic Chemistry and Materials Science

In heterocyclic chemistry, thiophene (B33073) is a well-understood five-membered ring containing a sulfur atom, known for its aromaticity and distinct electronic properties. nih.govyoutube.com The derivatization of this ring at the 2 and 5 positions with carboxylate groups creates a highly valuable bifunctional molecule. In materials science, this molecule, often referred to in its acidic form, thiophene-2,5-dicarboxylic acid (H2TDC), is a cornerstone for creating coordination polymers and metal-organic frameworks (MOFs). mdpi.comacs.orgnih.gov

The significance of the thiophene-2,5-dicarboxylate moiety lies in its ability to act as a rigid linker, connecting metal ions into stable, porous, and crystalline networks. mdpi.comrsc.org The presence of the polarizable sulfur atom within the linker is a key feature, enhancing host-guest interactions within the resulting MOFs, a desirable trait for applications such as selective gas adsorption. mdpi.com Furthermore, H2TDC is recognized as a potential bio-based monomer, as it can be synthesized from renewable resources like polysaccharides, presenting a sustainable alternative to petrochemically derived linkers such as terephthalic acid for producing high-performance polymers. nih.govacs.org

Fundamental Structural Characteristics of the Thiophene-2,5-dicarboxylate Moiety

The thiophene-2,5-dicarboxylate anion possesses a unique set of structural features that dictate its function in chemical synthesis.

Core Structure: The foundation is a five-membered thiophene ring, which is an aromatic heterocycle containing a sulfur atom. ontosight.ai

Functional Groups: Two carboxylate groups (-COO⁻) are attached at the 2 and 5 positions of the thiophene ring. nih.gov In the disodium (B8443419) salt form, two sodium ions (Na⁺) balance the negative charges of the carboxylates. ontosight.ai

Geometry and Rigidity: The molecule is linear and structurally robust. mdpi.com This rigidity is crucial for the predictable assembly of ordered, crystalline materials like MOFs.

Coordination Versatility: The carboxylate groups are effective at coordinating with metal ions. They can bind to metal centers in several distinct modes, such as monodentate, bidentate chelating, and bridging fashions. This versatility allows for the formation of diverse and complex architectures, from one-dimensional chains to intricate three-dimensional frameworks. researchgate.netresearchgate.netglobethesis.com

Electronic Properties: The thiophene ring provides a conjugated π-system, which, in conjunction with the carboxylate groups, imparts specific optical and electronic properties to the materials it forms. ontosight.aimdpi.com This is particularly relevant for applications in luminescence. researchgate.net

The fundamental properties of the parent acid, thiophene-2,5-dicarboxylic acid, are summarized in the table below.

| Property | Value |

| IUPAC Name | thiophene-2,5-dicarboxylic acid |

| Molecular Formula | C6H4O4S |

| Molecular Weight | 172.16 g/mol |

| CAS Number | 4282-31-9 |

| Synonyms | 2,5-Dicarboxythiophene |

Data sourced from PubChem. nih.gov

Overview of Key Research Domains

The unique characteristics of the thiophene-2,5-dicarboxylate linker have propelled its use in several key areas of chemical research.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The most prominent application of disodium thiophene-2,5-dicarboxylate is as a linker in the synthesis of MOFs and coordination polymers. ontosight.ai Researchers have successfully used it to construct frameworks with a wide array of metal ions, including lanthanides (Eu, Tb, Nd, Yb), zinc (Zn), strontium (Sr), cobalt (Co), and manganese (Mn). acs.orgrsc.orgresearchgate.netresearchgate.netacs.org These materials exhibit diverse and fascinating properties:

Luminescence and Sensing: Lanthanide MOFs built with this linker often display strong photoluminescence. mdpi.comresearchgate.net This "antenna effect," where the organic linker absorbs light and transfers the energy to the metal ion, results in characteristic emissions. mdpi.comnih.gov For instance, europium- and terbium-based MOFs show visible luminescence, while ytterbium-based frameworks emit in the near-infrared region. researchgate.net These luminescent properties can be harnessed for chemical sensing; a terbium-based MOF has been shown to detect small organic molecules like quinoline (B57606) through luminescence quenching. mdpi.com

Magnetic Properties: Certain frameworks exhibit interesting magnetic behaviors. A compound synthesized with terbium(III) ions and the thiophene-2,5-dicarboxylate linker was found to display weak ferromagnetic properties, making it a dual-function material. researchgate.net

Porosity and Catalysis: The resulting MOFs can be highly porous, with calculated solvent-accessible volumes reaching up to 46%. mdpi.com This porosity is a key prerequisite for applications in gas storage and catalysis. ontosight.ainih.gov

The table below details selected research findings on MOFs synthesized using the thiophene-2,5-dicarboxylate (TDC) linker.

| Metal Ion(s) | Framework Formula | Key Finding(s) | Reference(s) |

| Y, La, Tb, Lu | [M2(DMF)4(ttdc)3] or [M2(H2O)2(ttdc)3] | 3D porous networks; Tb-MOF shows luminescent sensing of quinoline. | mdpi.com |

| Eu, Yb, Tb | [(Eu2(TDC)3(CH3OH)2)], [(Yb2(TDC)3(DMF)(H2O))], [(Tb2(TDC)3(H2O)4] | 3D hybrid frameworks; exhibit characteristic visible (Eu, Tb) and near-infrared (Yb) luminescence. Tb compound shows weak ferromagnetism. | researchgate.net |

| Gd, Nd, Eu, Er, Tb, Dy, Yb | [Ln(TDC)2]·(choline) or [Nd2(TDC)3(e-urea)4] | 3D anionic or neutral frameworks with helical substructures; photoluminescent properties studied for Eu and Nd compounds. | acs.org |

| Zn | [Zn(μ4-tdc)(μ-pbmeix)0.5]n | 2-fold interpenetrated 3D coordination polymer. | acs.org |

| Sr | Sr(TDA)(DMF) | Rhombus channel MOF exhibiting dielectric bistability. | rsc.org |

Bio-based Polyesters: Thiophene-2,5-dicarboxylic acid is gaining traction as a monomer for creating fully or partially bio-based polyesters. nih.gov These polymers are synthesized to compete with or replace petroleum-based materials like poly(ethylene terephthalate) (PET). By copolymerizing H2TDC (or its ester derivatives) with bio-sourced diols, researchers can create high-molecular-weight polyesters. nih.govacs.org The inclusion of the thiophene ring in the polymer backbone can enhance crystallization ability, thermal stability, and mechanical strength, while also improving susceptibility to biodegradation compared to conventional plastics. nih.gov

Chemical Intermediates: On an industrial scale, thiophene-2,5-dicarboxylic acid and its dichloride derivative serve as important intermediates in the synthesis of other high-value chemicals. google.com A primary application is in the production of fluorescent whitening agents, which are used extensively in textiles, plastics, and paper. google.comgoogle.com

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

57665-09-5 |

|---|---|

Molecular Formula |

C6H2Na2O4S |

Molecular Weight |

216.12 g/mol |

IUPAC Name |

disodium;thiophene-2,5-dicarboxylate |

InChI |

InChI=1S/C6H4O4S.2Na/c7-5(8)3-1-2-4(11-3)6(9)10;;/h1-2H,(H,7,8)(H,9,10);;/q;2*+1/p-2 |

InChI Key |

KZUVFAJPKALZQF-UHFFFAOYSA-L |

SMILES |

C1=C(SC(=C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=C(SC(=C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Other CAS No. |

57665-09-5 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Thiophene 2,5 Dicarboxylate

Diverse Synthetic Routes for Thiophene-2,5-dicarboxylic Acid and its Derivatives

The primary synthetic routes focus on constructing the thiophene (B33073) ring and installing the carboxylate groups at the 2 and 5 positions.

The synthesis of thiophene-2,5-dicarboxylic acid esters is a key strategy, as the esters can be readily hydrolyzed to the corresponding carboxylic acid or its salt. google.com One method involves the reaction of thiophene with a CCl₄-ROH reagent in the presence of transition metal catalysts. researchgate.net This process is thought to proceed through the initial alkylation of thiophene to form 2-trichloromethylthiophene, which then undergoes alcoholysis to yield the ester. researchgate.net

Another approach begins with the dicarboxylic acid itself, which can be converted to its more reactive dimethyl ester, dimethyl 2,5-thiophenedicarboxylate (DMTD), through esterification with methanol (B129727) and sulfuric acid. nih.gov This diester is a valuable monomer for producing bio-based polyesters. nih.gov The resulting polyesters or the diester can then be hydrolyzed to yield the dicarboxylic acid. google.com

A different pathway synthesizes 5-(ethoxycarbonyl)thiophene-2-carboxylic acid from the reaction of diethyl-2,2'-thiodiacetate and polyglyoxal. globethesis.com Subsequent hydrolysis of this monoester yields the target thiophene-2,5-dicarboxylic acid. globethesis.com

A notable route to thiophene-2,5-dicarboxylic acid diesters involves the halogenation of a saturated precursor followed by dehydrohalogenation. google.com This process starts with a tetrahydrothiophene-2,5-dicarboxylic acid diester. The diester is halogenated using agents like chlorine, bromine, sulfuryl chloride, or sulfuryl bromide. google.com This step typically occurs at low temperatures, between -20°C and 40°C, to minimize side reactions. google.com

The resulting 3,4-dihalotetrahydrothiophene-2,5-dicarboxylic acid diester is then dehydrohalogenated to introduce the double bonds and form the aromatic thiophene ring. google.com This elimination reaction can be carried out in the presence of an alcohol or a base, providing the desired thiophene-2,5-dicarboxylic acid diester in high yields under milder conditions than thermal decomposition. google.com The diester can subsequently be hydrolyzed to furnish thiophene-2,5-dicarboxylic acid. google.com

A widely documented industrial method for synthesizing thiophene-2,5-dicarboxylic acid involves the reaction of adipic acid with thionyl chloride, using pyridine (B92270) as a catalyst. google.comglobethesis.comgoogle.com This process forms thiophene-2,5-dicarboxylic acid dichloride as a key intermediate, which is then hydrolyzed. google.com

The reaction is typically performed in a multi-step sequence:

Adipic acid is initially treated with a portion of thionyl chloride and a catalytic amount of pyridine. google.com

Additional thionyl chloride is added at an elevated temperature of 85°C to 95°C. google.comgoogle.com

Excess thionyl chloride and volatile by-products are removed under reduced pressure. google.com

The reaction is brought to completion by heating at a higher temperature, ranging from 100°C to 160°C, to ensure the condensation reaction is complete. google.comgoogle.com

The resulting acid chloride is then hydrolyzed. Adding the acid chloride to an aqueous solution of an alkali metal hydroxide, such as sodium hydroxide, yields the corresponding salt, disodium (B8443419) thiophene-2,5-dicarboxylate. google.com Subsequent acidification with a mineral acid precipitates the free thiophene-2,5-dicarboxylic acid. google.comgoogle.com

| Step | Reagents & Conditions (Optimized Process) | Purpose | Reference |

|---|---|---|---|

| A | 1 mole adipic acid + 6.5-8 moles thionyl chloride, catalytic pyridine | Initial reaction | google.com |

| B | Heat to 85-95°C for 10-18 hours | Reaction progression | google.com |

| C | Remove excess thionyl chloride under reduced pressure | Purification of intermediate | google.comgoogle.com |

| D | Heat to 100-130°C for 1-3 hours | Completion of condensation | google.com |

| E | Hydrolysis with aqueous alkali (e.g., NaOH) | Formation of the dicarboxylate salt | google.com |

| F | Acidification with mineral acid (e.g., H₂SO₄) | Isolation of free dicarboxylic acid | google.com |

The synthesis of substituted thiophene-2,5-dicarboxylates often involves introducing functional groups onto a pre-existing thiophene ring. For instance, creating 3,4-diphenylthiophene-2,5-dicarboxylic acid can be achieved by reacting diethyl-2,2'-thiodiacetate with benzil (B1666583) in the presence of sodium. globethesis.com

Other strategies focus on building the substituted ring through cyclization or by functionalizing a simpler thiophene derivative. beilstein-journals.orgnih.gov The synthesis of 4-bromo-3-methyl-2-thiophenecarbonyl chloride, an important building block, can start from 3-methylthiophene. beilstein-journals.org The carboxylic acid group is introduced either through a Grignard reaction followed by carbonation with carbon dioxide or via a palladium-catalyzed carbonylation reaction. beilstein-journals.orgnih.gov These methods provide pathways to halogenated and alkylated thiophene carboxylic acids, which can be converted to their corresponding dicarboxylate derivatives.

Exploration of Synthetic Precursors and Intermediates

The synthesis of thiophene-2,5-dicarboxylate relies on several key precursors and intermediates.

Adipic Acid : This six-carbon linear dicarboxylic acid is a common and inexpensive starting material for condensation reactions with thionyl chloride. google.comglobethesis.comgoogle.com

Tetrahydrothiophene-2,5-dicarboxylic acid diesters : These saturated rings serve as precursors in halogenation-dehydrohalogenation pathways. google.com

Thiophene : The parent heterocycle can be directly functionalized, for example, through reaction with CCl₄ and an alcohol to form ester derivatives. researchgate.net

Diethyl-2,2'-thiodiacetate : This compound is a precursor for synthesizing both unsubstituted and substituted thiophene dicarboxylates through reactions with reagents like polyglyoxal or benzil. globethesis.com

Thiophene-2,5-dicarboxylic acid dichloride : This is a crucial intermediate in the adipic acid route, which is subsequently hydrolyzed to the final acid or salt form. google.com

Thiophene-2,5-dicarboxylic acid diesters : These are common intermediates that can be isolated and purified before being hydrolyzed to the dicarboxylic acid. nih.govgoogle.com They are also important monomers in their own right for polymerization. nih.gov

Catalytic Approaches and Reagent Optimization in Synthesis

Catalysis and reagent optimization are critical for achieving high yields and purity in the synthesis of thiophene-2,5-dicarboxylic acid and its derivatives.

In the condensation of adipic acid, pyridine is used in catalytic amounts, typically 0.05 to 0.2 moles per mole of adipic acid, to facilitate the reaction with thionyl chloride. google.com The molar ratio of thionyl chloride to adipic acid is also a key parameter, with optimized processes using a significant excess (6.5 to 8 moles of thionyl chloride per mole of adipic acid) to drive the reaction to completion. google.com

For the synthesis of esters from thiophene, various metal-containing catalysts have been explored. The best results were obtained with VO(acac)₂, Fe(acac)₃, and Mo(CO)₆ . researchgate.net Palladium complexes are also effective, particularly for carbonylation reactions to introduce carboxyl groups onto the thiophene ring. beilstein-journals.orgnih.gov

In halogenation-dehydrohalogenation routes, the choice of halogenating agent (e.g., sulfuryl chloride versus bromine) and the amount used (typically 2-4 moles per mole of substrate) are optimized to control the reaction. google.com

| Reaction Type | Catalyst/Reagent | Role | Reference |

|---|---|---|---|

| Adipic Acid Condensation | Pyridine | Catalyzes reaction with thionyl chloride | google.comgoogle.com |

| Adipic Acid Condensation | Thionyl Chloride (excess) | Reagent and solvent, drives reaction | google.comgoogle.com |

| Esterification of Thiophene | Fe(acac)₃, VO(acac)₂, Mo(CO)₆ | Catalyzes reaction of thiophene with CCl₄/ROH | researchgate.net |

| Carbonylation | Palladium complexes | Catalyzes introduction of CO group | beilstein-journals.orgnih.gov |

| Halogenation | Sulfuryl chloride, Br₂, Cl₂ | Adds halogen atoms to precursor | google.com |

Coordination Chemistry and Metal Organic Frameworks Mofs Research Based on Thiophene 2,5 Dicarboxylate

Thiophene-2,5-dicarboxylate as a Bridging Ligand in Coordination Systems

Thiophene-2,5-dicarboxylate excels as a bridging ligand, effectively linking metal centers to generate extended networks ranging from one-dimensional (1D) chains to complex three-dimensional (3D) frameworks. rsc.org The rigid nature of the thiophene (B33073) ring helps in the formation of predictable and robust structures, often with porous characteristics. researchgate.net The distance and orientation of the carboxylate groups allow it to span between metal ions, facilitating the construction of diverse topologies. This bridging capability is fundamental to its extensive use in designing CPs and MOFs with tailored architectures. researchgate.net

The thiophene-2,5-dicarboxylate ligand exhibits remarkable versatility in its coordination to metal ions. The carboxylate groups can adopt various binding modes, including monodentate, bidentate chelating, and bidentate bridging fashions. researchgate.net This flexibility allows the ligand to connect multiple metal centers in different ways, leading to a wide array of structural motifs.

For instance, in a series of lanthanide-based MOFs, the tdc²⁻ ligand was shown to adopt different coordination modes, contributing to the formation of versatile helical substructures. acs.org In cobalt and manganese-containing coordination polymers, tdc²⁻ dianions displayed a uniform yet inequivalent tetradentate coordination mode, cross-linking one-dimensional metal-oxo chains into a 3D framework. researchgate.net The functionality of the ligand is not limited to its carboxylate groups; the sulfur atom in the thiophene ring, with its lone pair of electrons, can also engage in weak interactions, potentially influencing the packing and properties of the final structure. researchgate.net

A summary of observed coordination modes in selected compounds is presented below:

| Compound Formula | Ligand Coordination Mode(s) | Resulting Dimensionality |

| [Co2(tdc)2(H2O)3] | Inequivalent tetradentate | 3D |

| [Ln(TDC)(OAc)(H2O)]n (Ln = Eu, Tb, Gd, etc.) | (κ¹-κ¹)-(κ¹–κ¹)-μ₄ | 3D |

| [Zn(Tda)(py)]n | Bridging | 2D |

| [Mn(Tda)(phen)]n | Bridging | 2D |

| [Mn(Tda)(H2O)2]n | Bridging | 3D |

Data sourced from multiple studies detailing the structural analysis of tdc²⁻-based coordination polymers. researchgate.netrsc.org

The choice of the metal ion is a critical factor that profoundly influences the final architecture, dimensionality, and properties of the resulting coordination structure. mdpi.comnih.gov Different metal ions possess distinct coordination numbers, preferred geometries (e.g., octahedral, square pyramidal, trigonal bipyramidal), and ionic radii, which in turn dictate how the thiophene-2,5-dicarboxylate ligands are organized in space. mdpi.comacs.org

For example, the reaction of tdc²⁻ with various divalent transition metals like Zn(II), Co(II), and Mn(II) under similar conditions can lead to structures of varying dimensionality, from 1D chains to 2D sheets and 3D frameworks. rsc.org In one study, using different end-capping ligands, a Zn(II) complex formed a 2D parallelogram, while a Mn(II) complex resulted in a 3D porous polymer. rsc.org

The effect is also pronounced with lanthanide ions. A series of lanthanide-organic frameworks with the general formula [Ln(TDC)(NO₃)(H₂O)]n (where Ln = Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Yb) were synthesized, and while they were isostructural, subtle changes due to lanthanide contraction were observed. rsc.org Another study on rare-earth MOFs containing thieno[3,2-b]thiophene-2,5-dicarboxylate (a related ligand) found that the lanthanide contraction was a significant factor driving the structural features, with different metals yielding distinct building units and network topologies. mdpi.com For instance, frameworks with Y³⁺, La³⁺, and Tb³⁺ were based on binuclear metal-carboxylate units forming a 3D network, whereas the smaller Lu³⁺ formed a framework based on interconnected chains. mdpi.com

Rational Design and Synthesis of Thiophene-2,5-dicarboxylate-based Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The construction of MOFs and CPs from thiophene-2,5-dicarboxylate is typically achieved through self-assembly processes under specific reaction conditions. The selection of the synthesis method is crucial for controlling the crystallization process and obtaining the desired structure.

Solvothermal synthesis is a widely employed method for preparing tdc²⁻-based MOFs and CPs. rsc.orgresearchgate.net This technique involves heating a mixture of the metal salt, thiophene-2,5-dicarboxylic acid, and a solvent (or mixture of solvents) in a sealed container at temperatures above the solvent's boiling point. The increased pressure and temperature facilitate the dissolution of reactants and promote the crystallization of the final product.

For instance, a series of lanthanide-organic frameworks, including {La₂(TDC)₂(NO₃)(H₂O)₄·5H₂O}n and [Ln(TDC)(NO₃)(H₂O)]n, were successfully synthesized using solvothermal reactions in a DMF/H₂O solvent system. rsc.org Similarly, several uranyl-tdc²⁻ complexes were crystallized under solvo-hydrothermal conditions, yielding structures from 1D coordination polymers to 2D networks. acs.org The choice of solvent, such as N,N-dimethylformamide (DMF), can also play a role, sometimes decomposing to generate in-situ reactants or templates that influence the final structure. researchgate.net

Hydrothermal synthesis is a specific type of solvothermal synthesis where water is the solvent. This method is effective for producing crystalline coordination polymers. Several tdc²⁻-based CPs have been prepared using this approach. For example, two isostructural 3D coordination polymers, M₂(tdc)₂(H₂O)₃ (where M = Co, Mn), were synthesized hydrothermally. researchgate.net This method has also been used to create 1D cadmium and zinc coordination polymers, which further assemble into 3D supramolecular structures through hydrogen bonding. asianpubs.orgresearchgate.netasianpubs.org The self-assembly of six different zinc(II), cobalt(II), and manganese(II) coordination polymers incorporating tdc²⁻ was also achieved through hydrothermal methods, resulting in a variety of 1D, 2D, and 3D architectures. rsc.org

Single-crystal to single-crystal (SC-SC) transformations are dynamic processes where a crystalline material undergoes a structural change in response to an external stimulus (such as solvent exchange or temperature change) without losing its single-crystal nature. This phenomenon allows for the post-synthetic modification of MOFs and provides insight into their structural flexibility.

Synergistic Dual-Ligand Strategies for Enhanced Structural Control

The use of thiophene-2,5-dicarboxylate in conjunction with ancillary or co-ligands is a sophisticated strategy for achieving enhanced control over the final architecture of coordination polymers. This dual-ligand approach allows for the fine-tuning of dimensionality, topology, and functionality by introducing secondary linkers with distinct geometries, lengths, and coordinating groups. These co-ligands can act as pillars, spacers, or terminating agents, thereby preventing the formation of simple, dense structures and promoting the assembly of more complex and often porous frameworks.

Researchers have successfully employed this strategy by combining the rigid tdc²⁻ linker with various N-donor heterocyclic ligands. For instance, a series of eight lanthanide(III) coordination polymers were synthesized using tdc²⁻ and 1,10-phenanthroline (B135089) (phen) as co-ligands. nih.gov This work demonstrated that the interplay between the two distinct ligands could produce a range of structures. nih.gov Similarly, the assembly of zinc(II) and cadmium(II) ions with a thiophene-functionalized dicarboxylic acid and flexible ancillary ligands like 1,1′-(1,4-butanediyl)bis(imidazole) (BBI) or tetrakis(4-pyridyloxy-methylene) methane (B114726) (TPOM) resulted in MOFs with diverse and controlled structures. acs.org The choice of the ancillary ligand has been shown to be a determining factor in the final architecture, influencing whether the resulting polymer is one-, two-, or three-dimensional. rsc.org

Structural Diversity and Topological Classification of Thiophene-2,5-dicarboxylate Architectures

The tdc²⁻ ligand has proven capable of forming coordination polymers across all dimensionalities, from simple chains to complex, extended networks. The final structure is highly dependent on the coordination preferences of the metal center, the presence of co-ligands, and the synthesis conditions.

One-Dimensional (1D) Coordination Polymers

In their simplest form, metal ions and tdc²⁻ linkers can assemble into one-dimensional chains. These can present as linear or zig-zag polymers. Examples include zinc-based complexes such as [Zn(Tda)(phen)(H₂O)]n and [Zn(Tda)(bipy)(H₂O)·1.5H₂O]n, where 'Tda' represents the thiophene-2,5-dicarboxylate anion. rsc.org In these structures, the aromatic co-ligands (phenanthroline or bipyridine) cap the coordination sites of the metal, preventing extension into higher dimensions. rsc.org Another example is a zinc complex with the formula Zn(C₆H₆O₆S), which forms a 1D framework that further assembles into a 3D supramolecular structure through hydrogen bonding. asianpubs.org Silver complexes, such as the sandwich-like polymer [Ag(PPh₃)₂(2,5-tpa)]n, also exhibit 1D architectures. rsc.org

Two-Dimensional (2D) Layered Frameworks

By engaging more coordination sites on the metal centers, tdc²⁻ can form two-dimensional layered frameworks. A notable example is [Zn(Tda)(py)]n, which forms 2D parallelogram sheets with significant cavity sizes. rsc.org A series of lanthanide-based MOFs with the general formula [Ln(TDC)(NO₃)(H₂O)]n (where Ln = Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Yb) crystallize as 2D layered structures containing both right-handed and left-handed helical chains. rsc.org These 2D frameworks often exhibit a (3,6)-connected topology. rsc.org A silver-based complex, [Ag₂(2,5-tpa)(2-apy)₂]n, assembles into a 2D fishbone-shaped layer. rsc.org

Three-Dimensional (3D) Extended Networks

The true potential of tdc²⁻ as a framework-building ligand is realized in the construction of three-dimensional extended networks. These materials are of particular interest for applications in gas storage and catalysis due to their potential porosity. A range of 3D frameworks have been synthesized with various metal ions. Examples include the manganese complex [Mn(Tda)(H₂O)₂]n, which features a 3D porous structure, and a strontium-based MOF, Sr(TDA)(DMF), which forms an uncommon 3D framework with rhombus-shaped channels. rsc.orgrsc.org

Lanthanide and rare-earth metals have also been used to construct robust 3D frameworks. mdpi.comacs.org For example, four rare-earth MOFs with the general formulae [M₂(DMF)₄(ttdc)₃] (M³⁺ = Y³⁺, La³⁺, Tb³⁺) and [M₂(H₂O)₂(ttdc)₃] (M³⁺ = Lu³⁺) were synthesized, all possessing three-dimensional porous coordination networks. mdpi.com The zinc-based framework [Zn₂(tdc)₂dabco] is another important 3D structure noted for its similarity to the well-known MOF-5 family and its enhanced CO₂ binding affinity attributed to the presence of the thiophene ring. acs.org

Studies on Interpenetrated Frameworks and Complex Topologies

In some cases, the voids within a 3D framework are large enough to accommodate one or more identical, but separate, frameworks. This phenomenon, known as interpenetration, leads to more complex and robust structures. Two such interpenetrated 3D pillared-layer MOFs based on zinc, tdc²⁻, and the ligand 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole (bpt) have been reported: {[Zn(bpt)(tdc)]·dmf}n and {[Zn₂(bpt)(tdc)₂]·2(dmf)}n. acs.org

The structural complexity of these frameworks is often described using topological analysis, which simplifies the structure into nodes (metal clusters) and linkers. Thiophene-2,5-dicarboxylate based MOFs have been shown to form a variety of network topologies. Common examples include the primitive cubic (pcu) topology, observed in several rare-earth MOFs, and the body-centered cubic (bcu) topology found in certain lanthanide frameworks. mdpi.comacs.org More complex topologies, such as the 8-connected bcu and 6-connected rob-type frameworks, have also been documented. acs.org

| Compound Formula | Metal Ion | Co-Ligand | Dimensionality | Topology/Structural Feature | Reference |

|---|---|---|---|---|---|

| [Zn(Tda)(phen)(H₂O)]n | Zn(II) | 1,10-phenanthroline | 1D | Zig-zag chain | rsc.org |

| [Zn(Tda)(py)]n | Zn(II) | Pyridine (B92270) | 2D | Parallelogram sheets | rsc.org |

| [Mn(Tda)(H₂O)₂]n | Mn(II) | None | 3D | Porous framework | rsc.org |

| [Ln(TDC)(NO₃)(H₂O)]n | Ln(III) | None | 2D | (3,6)-connected net | rsc.org |

| [M₂(DMF)₄(ttdc)₃] | Y(III), La(III), Tb(III) | None | 3D | pcu topology | mdpi.com |

| {[Zn(bpt)(tdc)]·dmf}n | Zn(II) | bpt | 3D | Interpenetrated framework | acs.org |

| [Ln(TDC)₂]·(choline) | Gd, Nd, Eu, Er, Tb, Dy | None | 3D | 8-connected bcu topology | acs.org |

Principles of Crystal Engineering in the Context of Thiophene-2,5-dicarboxylate MOFs/CPs

Crystal engineering is the rational design of functional solid-state structures from molecular or ionic components. In the context of tdc²⁻-based MOFs and CPs, crystal engineering principles are employed to direct the assembly process towards a desired architecture. The final structure is a result of a delicate balance of several factors.

A key principle is the use of directing agents or templates. A study on indium-based MOFs demonstrated that the dimensionality of the framework could be precisely controlled by the addition of different organic ammonium (B1175870) salts during synthesis. researchgate.net These ions act as templates, with their hydrogen bonding and cation-π interaction capabilities influencing whether the final structure is a 1D, 2D, or 3D network. researchgate.net

The choice of metal ion and its inherent coordination geometry is another fundamental factor. As seen in the diverse structures formed with transition metals, lanthanides, and alkaline earth metals, the preferred coordination number and geometry of the metal center dictate how the tdc²⁻ linkers are arranged in space. rsc.orgrsc.orgrsc.org

Furthermore, the strategic use of co-ligands, as discussed in section 3.2.4, is a powerful crystal engineering tool. By selecting N-donor ligands of specific lengths and geometries to act as pillars or "end-capping" groups, it is possible to predictably build pillared-layer structures or limit network extension to achieve lower-dimensional polymers. rsc.orgacs.org Finally, synthesis conditions such as solvent systems, temperature, and reactant concentrations can also be manipulated to favor the crystallization of a specific structural isomer or polymorph. acs.org

Supramolecular Chemistry and Non Covalent Interactions Involving Thiophene 2,5 Dicarboxylate

The thiophene-2,5-dicarboxylate dianion, the conjugate base of thiophene-2,5-dicarboxylic acid, is a versatile building block in the field of supramolecular chemistry. Its rigid, linear geometry and the presence of two carboxylate groups capable of forming strong, directional interactions make it an excellent component for constructing ordered, high-dimensional structures. The interplay of various non-covalent forces, including hydrogen bonding and π-stacking, governs the self-assembly of this compound into complex architectures.

Advanced Characterization Methodologies in Disodium Thiophene 2,5 Dicarboxylate Research

X-ray Diffraction Studies: Single Crystal and Powder Analysis for Structural Elucidation

X-ray diffraction (XRD) is the cornerstone for determining the atomic and molecular structure of crystalline materials derived from disodium (B8443419) thiophene-2,5-dicarboxylate. Both single-crystal and powder XRD methods are employed to gain a comprehensive understanding of the material's three-dimensional architecture.

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze polycrystalline powders. Its primary roles are to confirm the phase purity of a bulk sample, identify crystalline products, and verify that the bulk material's structure matches the one determined from a single crystal. mdpi.com It is also instrumental in studying crystalline materials for which suitable single crystals cannot be grown. springernature.com The experimental PXRD pattern is often compared with a pattern simulated from SC-XRD data to ensure the synthesized bulk material is the desired phase.

| Compound/Framework | Formula | Crystal System | Space Group | Key Structural Feature | Citation |

|---|---|---|---|---|---|

| Lanthanide MOF | [Ln(TDC)(NO3)(H2O)]n | Monoclinic | P21/c | 2D layer structure with coexisting helical chains. | rsc.org |

| Indium MOF (YCM-22) | [InCl3(C6H2O4S)2]2- based | Orthorhombic | Cmcm | 1D anionic framework with a dianionic [InCl3(κ2-O2CAr)2]2- node. | researchgate.net |

| Zinc MOF | Zn(C6H6O6S) | Not specified | Not specified | 1D coordination framework. | asianpubs.org |

| Europium Polymer | [(Eu2(TDC)3(CH3OH)2·(CH3OH)] | Not specified | Not specified | 3D inorganic-organic hybrid framework. | researchgate.net |

Spectroscopic Techniques: Infrared (IR), Ultraviolet-Visible (UV-Vis), and Luminescence Spectroscopy

Spectroscopic methods are essential for probing the electronic structure and vibrational modes of materials incorporating the thiophene-2,5-dicarboxylate ligand.

Infrared (IR) Spectroscopy is used to identify functional groups and confirm the coordination of the carboxylate groups to metal centers. The IR spectrum of the parent acid, thiophene-2,5-dicarboxylic acid, shows a characteristic C=O stretching band of the carboxylic acid. Upon formation of the disodium salt and subsequent coordination to a metal, this band disappears and is replaced by two new bands: the asymmetric (νas) and symmetric (νs) stretching vibrations of the carboxylate (COO-) group. mdpi.com The separation between these two bands (Δν = νas - νs) can provide insights into the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate bridging). For example, in a series of rare-earth MOFs, the asymmetric and symmetric stretches were observed around 1485 cm⁻¹ and 1387 cm⁻¹, respectively. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the material. The thiophene-2,5-dicarboxylate ligand contains a π-conjugated system that absorbs UV light. This absorption is crucial for the "antenna effect" in lanthanide-based MOFs, where the organic linker absorbs light energy and transfers it to the metal center, which then luminesces. mdpi.comnih.gov

Luminescence Spectroscopy measures the light emitted by a substance after it absorbs light. This is a particularly important technique for frameworks containing lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺). researchgate.net The thiophene-2,5-dicarboxylate ligand can act as an efficient antenna, absorbing UV light and sensitizing the characteristic sharp, line-like emission of the lanthanide ions in the visible or near-infrared regions. mdpi.comresearchgate.netnih.gov Studies have shown that frameworks containing this ligand can exhibit strong luminescence, with emission maxima dependent on the specific metal and guest molecules present. nih.govmdpi.com For example, a Tb³⁺-based MOF showed an emission maximum around 460 nm, and its luminescence intensity was found to be quenched in the presence of certain analytes, suggesting potential for sensing applications. mdpi.com

| Technique | Observation | Significance | Citation |

|---|---|---|---|

| Infrared (IR) | Appearance of asymmetric (νas) and symmetric (νs) COO- stretches (e.g., ~1485 cm⁻¹ and ~1387 cm⁻¹). | Confirms deprotonation of carboxylic acid and coordination to the metal center. | mdpi.com |

| UV-Vis | Broad absorption band in the UV region. | Indicates π-π* electronic transitions within the ligand, essential for the antenna effect. | mdpi.comnih.gov |

| Luminescence | Blue emission from the ligand itself or characteristic sharp emissions from lanthanide centers (Eu³⁺, Tb³⁺). | Demonstrates photosensitization ("antenna effect") and potential for optical applications. | nih.govmdpi.comresearchgate.net |

Thermal Analysis Methods: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques are used to determine the stability of materials as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For MOFs derived from disodium thiophene-2,5-dicarboxylate, TGA is critical for determining thermal stability and quantifying the solvent content (both guest and coordinated molecules). The TGA curve typically shows distinct steps of weight loss. The initial weight loss at lower temperatures (around 100 °C) usually corresponds to the removal of guest solvent molecules trapped in the pores. Subsequent weight loss at higher temperatures indicates the removal of solvent molecules directly coordinated to the metal centers, followed by the eventual decomposition of the framework itself. mdpi.comnih.gov For example, a Y³⁺-based MOF showed a 22% weight loss around 100 °C, attributed to guest DMF molecules, followed by an 18% loss around 190 °C from coordinated DMF molecules. mdpi.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. nih.gov DSC is used to detect phase transitions, such as melting, crystallization, or glass transitions, by observing endothermic or exothermic peaks. tudelft.nl While TGA measures a loss of mass, DSC measures changes in heat capacity, providing complementary information about the thermal processes. It can determine the transition midpoint temperature (Tm), which is an indicator of a molecule's stability. nih.gov

| Framework | Temperature Range | Weight Loss | Interpretation | Citation |

|---|---|---|---|---|

| [Y2(DMF)4(ttdc)3]·5DMF | ~100 °C | ~22% | Loss of guest DMF molecules. | mdpi.com |

| ~190 °C | ~18% | Loss of coordinated DMF molecules. | mdpi.com | |

| Zinc/Europium Polymer | Stable up to 270 °C | N/A | Demonstrates good thermal stability in air. | nih.gov |

Gas Sorption and Adsorption Isotherm Measurements for Porous Materials

For porous materials like MOFs, gas sorption analysis is vital for characterizing their porosity and potential for applications in gas storage and separation. These measurements determine the amount of gas adsorbed by a material at a given pressure and temperature.

The Brunauer-Emmett-Teller (BET) method is commonly used to calculate the specific surface area of a material from nitrogen adsorption-desorption isotherms measured at 77 K. For materials with small pores or for measuring at different temperatures, other gases like argon or carbon dioxide (CO₂) may be used. researchgate.net The inclusion of polarizable sulfur atoms in the thiophene-2,5-dicarboxylate linker is thought to enhance host-guest interactions, potentially increasing gas adsorption capacity and selectivity. mdpi.com

Research on a Li-Zn MOF containing the thiophene-2,5-dicarboxylate ligand demonstrated permanent porosity with a calculated BET surface area of 287 m²/g. rsc.org Isosteric heat of adsorption (Qst) can also be calculated from isotherms measured at different temperatures to quantify the interaction strength between the gas molecules and the framework. researchgate.net

| Framework | Gas | Parameter | Value | Citation |

|---|---|---|---|---|

| [Li2Zn2(dmf)2(fdc)3]·2DMF·2H2O | N/A | BET Surface Area | 287 m2 g-1 | rsc.org |

| Cd-MOF | CO2 | Adsorption Isotherm | Gate-opening effect observed. | researchgate.net |

Electron Microscopy for Morphological Characterization

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the morphology, size, and surface features of the synthesized material.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. It is used to determine the crystal habit (shape), size distribution, and surface characteristics of the microcrystals in a bulk sample.

Transmission Electron Microscopy (TEM) offers even higher resolution and can provide information about the internal structure of the material. High-Resolution TEM (HRTEM) can even be used to visualize the crystal lattice fringes, giving direct evidence of the crystalline nature of the nanoparticles. While not widely reported for this compound itself, these techniques are standard for characterizing the nanoscale materials, such as MOFs and coordination polymers, that are synthesized from it. springernature.com

Computational Chemistry and Theoretical Investigations of Thiophene 2,5 Dicarboxylate Systems

Applications of Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and reactivity of thiophene-2,5-dicarboxylate and its derivatives. acs.org By calculating the distribution of electrons within the molecule, DFT can predict a range of chemical properties.

Key applications of DFT in this area include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔEH-L) is a critical parameter for determining molecular reactivity, kinetic stability, and the electronic transport properties of a material. researchgate.netnih.gov A small HOMO-LUMO gap generally signifies higher reactivity. researchgate.net

In studies of thiophene (B33073) derivatives, DFT calculations at levels like B3LYP/6-31G* are used to determine these FMO energies. nih.gov For instance, in a series of thiophene-2-carboxamide derivatives, the HOMO orbitals were found to be distributed over the thienyl, phenyl, and amide groups, while the LUMO was localized on the 2-carboxamide (B11827560) phenyl thiophene substituent. nih.gov The calculated HOMO-LUMO energy gaps for these derivatives ranged from 3.11 to 3.83 eV. nih.gov

From the HOMO and LUMO energies, other important quantum chemical descriptors can be calculated to predict reactivity:

Electronegativity (χ): Describes the ability of a molecule to attract electrons.

Global Hardness (η): Measures the resistance to change in electron distribution.

Softness (δ): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity (ω): A measure of the energy lowering of a system when it accepts electrons.

DFT calculations also enable the mapping of electrostatic potential and Mulliken atomic charges, which reveal the charge distribution across the molecule. nih.gov This information is vital for understanding intermolecular interactions and identifying reactive sites. For example, calculations show that heteroatoms like oxygen and sulfur typically carry negative charges due to their high electronegativity. nih.gov

Table 1: Representative Quantum Chemical Parameters for Thiophene Derivatives Calculated via DFT This table illustrates the type of data generated from DFT calculations for thiophene-based compounds, providing insights into their electronic properties and reactivity. Data is conceptual and based on findings for related thiophene structures. nih.gov

| Parameter | Symbol | Definition | Typical Value Range (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-donating orbital | -5.5 to -6.0 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the innermost electron-accepting orbital | -1.9 to -2.8 |

| HOMO-LUMO Energy Gap | ΔEH-L | ELUMO - EHOMO; indicates reactivity | 3.1 to 5.1 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.9 to 4.3 |

| Global Hardness | η | (ELUMO - EHOMO)/2 | 1.5 to 2.5 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT is excellent for calculating the properties of static molecular systems, Molecular Dynamics (MD) simulations are employed to study their dynamic behavior over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. rsc.org This is particularly useful for understanding the behavior of materials in non-crystalline states or at interfaces, such as a solid electrode in contact with a liquid electrolyte. dtu.dk

For thiophene-2,5-dicarboxylate-based materials, MD simulations offer several key insights:

Ion Transport: In the context of battery materials, MD is essential for simulating the diffusion of ions (e.g., Li⁺ or Na⁺) through the crystal lattice or polymer matrix. dtu.dk It helps in understanding the pathways and barriers for ion transport, which are critical for battery performance.

Solvation Effects: MD can explicitly model the interactions between the thiophene-2,5-dicarboxylate molecule and solvent molecules, providing a more accurate picture of its behavior in solution compared to implicit solvation models used in DFT. dtu.dk

Often, MD and DFT are used together in a multiscale modeling approach. dtu.dk MD simulations can generate realistic, large-scale structural models of disordered materials, which can then be used as inputs for more precise DFT calculations on smaller, representative sections of the model. rsc.orgdtu.dk This combined approach was used to investigate the relationship between the atomistic morphology and charge transport properties in radical-based polymer electrode materials. dtu.dk

Prediction of Structural Features and Electronic Properties

A significant strength of computational chemistry is its ability to predict the structural and electronic properties of materials before they are synthesized. This predictive power is particularly valuable in materials discovery.

For thiophene-2,5-dicarboxylate systems, computational methods have been used to predict various features:

Crystal Structure Prediction: By combining DFT with evolutionary algorithms, researchers have successfully predicted the crystal structures of both the delithiated (Li₂TDC) and lithiated phases of dilithium (B8592608) thiophene-2,5-dicarboxylate. acs.org The algorithm generates and energetically ranks thousands of potential crystal structures, identifying the most stable configurations. The predicted structure for the delithiated phase was a lithium organic framework (LOF), where layers of the organic molecule are intercalated by well-defined salt layers. acs.org

Geometric Parameters: DFT calculations can optimize molecular geometries to predict bond lengths and bond angles with high accuracy. researchgate.net These theoretical values can be compared with experimental data from X-ray diffraction to validate the computational model. For example, calculated intramolecular distances like the S-C and C-C bonds within the thiophene ring can be determined. researchgate.netresearchgate.net

Electronic Properties: As discussed in section 6.1, DFT is a primary tool for predicting electronic properties. The HOMO-LUMO gap, for instance, is a predicted indicator of a material's potential color, reactivity, and conductivity. researchgate.net The low HOMO-LUMO energy gap calculated for some thiophene derivatives confirms their high reactivity. researchgate.net

Table 2: Conceptual Comparison of Predicted vs. Experimental Bond Lengths (Å) for a Thiophene-based Structure This table conceptualizes how theoretical data from DFT calculations is compared against experimental X-ray crystallography data to validate the accuracy of the computational model.

| Bond | Predicted Bond Length (Å) (DFT) | Experimental Bond Length (Å) (XRD) |

| S1–C2 | 1.74 | 1.73 |

| C2–C3 | 1.38 | 1.37 |

| C3–C4 | 1.43 | 1.42 |

| C4–C5 | 1.38 | 1.37 |

| C5–S1 | 1.74 | 1.73 |

Modeling of Redox Behavior and Electron Transfer Characteristics

The thiophene-2,5-dicarboxylate moiety is a redox-active component, making it a promising candidate for electrode materials in rechargeable batteries. acs.org Computational modeling is instrumental in understanding and predicting its electrochemical behavior.

Disodium (B8443419) thiophene-2,5-dicarboxylate (Na₂TDC) has been investigated as a high-capacity anode material for sodium-ion batteries. researchgate.netresearchgate.net Theoretical calculations have been crucial in explaining its performance. DFT calculations suggest that the presence of the sulfur atom in the organic linker is key to its enhanced properties. researchgate.netresearchgate.net It promotes the additional insertion of sodium ions and improves the material's electrical conductivity. researchgate.net

Modeling of the redox process typically involves these steps:

Structure Prediction: The crystal structures of the material in its different states of charge (e.g., before and after sodium insertion) are predicted using methods like the evolutionary algorithms described previously. acs.org

Energy Calculations: The total energies of the oxidized and reduced forms of the molecule are calculated using DFT.

Voltage Prediction: The average cell voltage can be calculated from the difference in energy between the material with and without inserted ions (e.g., Na⁺). acs.org For dilithium thiophene-2,5-dicarboxylate, the calculated average potential was approximately 1.00 V vs Li/Li⁺, which agrees well with experimental results. acs.org

Electronic Structure Analysis: By analyzing the changes in the electronic structure upon reduction (ion insertion), researchers can gain mechanistic insights. Upon lithiation, the calculations showed that new structures form as a consequence of the reduction of the sulfur atoms, which then coordinate with the incoming Li⁺ ions. acs.org Analysis of the HOMO and LUMO before and after sodiation shows how the electron density is redistributed during the redox reaction, confirming the role of the carbonyl groups and the thiophene ring in storing charge. researchgate.net

These computational studies provide a microscopic understanding of the lithiation/sodiation mechanism, guiding the design of new organic electrode materials with improved performance. dtu.dkacs.org

Applications and Functional Materials Research Derived from Thiophene 2,5 Dicarboxylate

Catalytic Applications of Thiophene-2,5-dicarboxylate-based MOFs and Coordination Polymers

Metal-organic frameworks and coordination polymers constructed from thiophene-2,5-dicarboxylate and its derivatives have emerged as a versatile class of materials for catalytic applications. The inherent porosity, high surface area, and the potential for introducing active sites through both the metal nodes and the organic linker make these materials highly effective catalysts. mdpi.comrsc.org

Thiophene-2,5-dicarboxylate-based MOFs serve as effective heterogeneous catalysts, offering advantages such as reusability, stability, and ease of separation from the reaction mixture. mdpi.comnih.gov These crystalline materials possess well-defined active sites, which can be located at the metal centers or functional groups on the organic linkers. nih.gov

For instance, two Cobalt(II)-based MOFs, [Co(DMTDC)(bimb)]n (Co-MOF-1) and {[Co(DPTDC)(bimb)(H2O)]·2DMF}n (Co-MOF-2), synthesized using derivatives of thiophene-2,5-dicarboxylic acid, have demonstrated significant catalytic activity. nih.govnih.gov These MOFs act as green heterogeneous catalysts for the one-pot multicomponent Biginelli reaction, a key process for synthesizing dihydropyrimidin-2(1H)-ones. nih.govnih.gov The catalysts showed excellent functional group compatibility and maintained their catalytic activity for at least five cycles. nih.govnih.gov Similarly, Zinc(II)-based MOFs incorporating a thiophene-containing ligand have been shown to be stable heterogeneous catalysts for the cycloaddition of epoxides and CO2. mdpi.com Leaching and recycling experiments confirmed the stability and efficiency of these catalysts. mdpi.com

A cobalt(II)-organic framework, {[Co2L2MA]·(DMA)(MeOH)}n, which utilizes 2,5-thiophenedicarboxylic acid (H2L) as a ligand, has also been identified as an effective heterogeneous catalyst. researchgate.net This framework can activate persulfate anions in a Fenton-like process, demonstrating its utility in advanced oxidation processes. researchgate.net The structural diversity of these materials, which can be controlled by the addition of specific organic salts during synthesis, allows for the tuning of their catalytic properties. rsc.org

The functional groups and metal centers within thiophene-2,5-dicarboxylate-based MOFs can be tailored to facilitate specific organic transformations.

Condensation Reactions: As mentioned, Co(II)-MOFs functionalized with thiophene (B33073) ligands have proven to be effective catalysts for the dehydration condensation process known as the Biginelli reaction. nih.govnih.gov This reaction proceeds under solvent-free conditions, highlighting the green credentials of these catalysts. nih.govnih.gov The catalytic performance is attributed to the functional groups within the ligand and the Lewis acid sites of the Co2+ ions. mdpi.comnih.gov

Cycloaddition Reactions: Zinc(II) MOFs built with thiophene-dicarboxylate derivatives show significant catalytic activity in the cycloaddition of CO2 and epoxides to form cyclic carbonates, with yields reaching up to 90%. mdpi.com Cadmium(II)-based MOFs with thiophene-appended ligands have also demonstrated high conversion rates (94-99%) for the fixation of CO2 with epichlorohydrin (B41342) to produce the corresponding cyclic carbonate at ambient CO2 pressure. mdpi.com

Oxidation Reactions: While specific studies on oxidation using disodium (B8443419) thiophene-2,5-dicarboxylate MOFs are emerging, related materials have shown potential. Ti-based MOFs have been investigated as catalysts for the oxidation of bulky thiophenic compounds. nih.gov The incorporation of mesoporosity into these frameworks enhances the accessibility of catalytic sites, leading to faster reaction rates. nih.gov The general principle of using MOFs for electrooxidation of sulfur-containing compounds like thiophene has also been explored, suggesting a potential application area for thiophene-2,5-dicarboxylate based materials. scispace.com

Reduction Reactions: The potential for thiophene-based MOFs in reduction reactions has been demonstrated. Carbonized MOFs containing various metals have been explored as catalysts for the reduction of different nitrophenol compounds. scispace.com

| Catalyst System | Reaction Type | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Thiophene-Functionalized Co-MOFs | Condensation (Biginelli Reaction) | Aldehydes, acetoacetates, urea | Green, solvent-free conditions; catalyst reusable for at least 5 cycles. | nih.govnih.gov |

| Thiophene-Functionalized Zn-MOFs | Cycloaddition | Epoxides and CO₂ | Isolated yields of 89-90%; stable heterogeneous catalyst. | mdpi.com |

| Thiophene-Functionalized Cd(II)-MOFs | CO₂ Fixation (Cycloaddition) | Epichlorohydrin and CO₂ | 94-99% conversion; reusable for up to five cycles. | mdpi.com |

| Co(II)-organic framework with 2,5-thiophenedicarboxylic acid | Fenton-like Oxidation | Methyl orange degradation | Effective heterogeneous catalyst for activating persulfate anions. | researchgate.net |

A novel and promising application for thiophene-2,5-dicarboxylate-based materials is in the field of piezo-photocatalysis. This process harnesses mechanical energy, often from ultrasonic vibrations, to enhance photocatalytic activity by generating an internal electric field (piezoelectric effect) that promotes the separation of photogenerated charge carriers. nih.govresearchgate.net

Research has shown that bismuth thiophene-2,5-dicarboxylate (Bi-TDC) MOFs, synthesized via a one-step ultrasonic method, exhibit significant piezo-photocatalytic activity. nih.gov These materials, which can be synthesized with controlled morphologies like microspheres and spiderwebs, are effective for the rapid reduction of hexavalent chromium (Cr(VI)) under combined ultrasonic and light irradiation. nih.gov The piezoelectricity in these MOFs arises from the presence of polar groups or asymmetric units within their framework. nih.gov

The study of piezo-photocatalysis in MOFs is a relatively new but rapidly advancing field. nih.gov The development of novel piezoelectric MOFs and strategies to enhance their piezoelectricity is crucial for advancing this technology. nih.gov The use of thiophene-2,5-dicarboxylic acid as a ligand is particularly interesting due to the electronic properties of the thiophene ring. nih.gov The combination of piezoelectric and photocatalytic effects in these materials offers a synergistic approach to environmental remediation and energy production. nih.govresearchgate.net

| Material | Synthesis Method | Application | Key Findings | Reference |

|---|---|---|---|---|

| Bismuth thiophene-2,5-dicarboxylate (Bi-TDC) MOFs | One-step ultrasonic method | Piezo-photocatalytic reduction of Cr(VI) | Demonstrates piezoelectric properties and photosensitivity, enabling efficient pollutant removal. | nih.gov |

The discharge of synthetic dyes from various industries poses a significant environmental threat. rsc.org Catalytic oxidation processes are considered effective methods for the degradation of these persistent organic pollutants. rsc.org MOFs based on thiophene-2,5-dicarboxylate have shown potential as catalysts for this purpose.

A three-dimensional cobalt(II)-organic framework constructed with 2,5-thiophenedicarboxylic acid and melamine (B1676169) has been investigated for the degradation of methyl orange. researchgate.net This porous framework acts as an effective heterogeneous catalyst to activate persulfate anions in a Fenton-like process, leading to the breakdown of the dye molecule. researchgate.net The high surface area (BET surface area of 925 m²/g) and porosity of the activated framework contribute to its catalytic efficiency. researchgate.net While many studies focus on photocatalytic degradation using materials like TiO2, the use of MOFs in catalytic oxidation offers an alternative pathway for dye removal. The catalytic degradation using nanoparticles or frameworks often involves the transfer of electrons, facilitated by the catalyst, to break down the complex dye structures.

Gas Sorption and Separation Technologies Utilizing Porous Frameworks

The well-defined and tunable porous structures of MOFs make them exceptional candidates for gas sorption and separation applications. rsc.org MOFs derived from thiophene-2,5-dicarboxylate are particularly noteworthy due to the unique properties conferred by the sulfur-containing ligand. The polarizable sulfur atoms in the thiophene ring can enhance interactions with specific gas molecules, leading to improved storage capacity and selectivity. rsc.org These materials often exhibit high porosity and large internal surface areas, which are critical for effective gas capture. rsc.org

A significant area of research for thiophene-2,5-dicarboxylate-based MOFs is in the capture of carbon dioxide (CO2), a key greenhouse gas. The incorporation of thiophene moieties into MOF structures has been shown to remarkably increase CO2 binding affinity. researchgate.net

A prime example is the MOF [Zn2(tdc)2dabco] (where H2tdc = thiophene-2,5-dicarboxylic acid), which demonstrates a significant enhancement in CO2 uptake and CO2/N2 selectivity compared to its non-thiophene analogue. nih.govresearchgate.net This improved performance is attributed to the dipolar interactions between CO2 molecules and the polarizable sulfur atom of the thiophene linker. nih.govresearchgate.net This interaction mechanism, which involves weaker dipole-dipole forces rather than strong chemical bonds, results in a low heat of adsorption, which is advantageous for reducing the energy penalty associated with catalyst regeneration. researchgate.net

Studies on cadmium(II)-based MOFs containing thiophene-appended ligands have also shown specific and high capture rates for CO2 over other gases like N2 and CH4. mdpi.com These materials can exhibit a "gate-opening" phenomenon, where the framework structure flexibly responds to the presence of CO2, leading to S-shaped adsorption isotherms. mdpi.com

| MOF | CO₂ Uptake | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| [Zn₂(tdc)₂dabco] | 67.4 cm³·g⁻¹ (13.2 wt %) | 298 K, 1 bar | Enhanced uptake due to dipole-dipole interactions with sulfur atoms. | nih.govresearchgate.net |

| [Zn₂(tdc)₂dabco] | 153 cm³·g⁻¹ (30.0 wt %) | 273 K, 1 bar | Significantly higher uptake than the non-thiophene analogue. | nih.govresearchgate.net |

| [Cd(L1)(4,4'-Bipy)]n | 4.36 mmol/g | 195 K, 1 bar | Exhibits gate-opening-closing phenomenon during adsorption/desorption. | mdpi.com |

| Er-based MOF (Complex 5) | Qst = 36.3 kJ mol⁻¹ | - | High isosteric heat of adsorption (Qst) indicating strong CO₂ affinity. | |

| Er-based MOF (Complex 6) | Qst = 34.8 kJ mol⁻¹ | - | High isosteric heat of adsorption (Qst) indicating strong CO₂ affinity. |

Hydrogen (H2) Storage and Adsorption Performance

Metal-Organic Frameworks (MOFs) incorporating thiophene-2,5-dicarboxylate and its analogues are being investigated for their potential in hydrogen storage, a critical component of future clean energy systems. The performance of these materials is strongly linked to the interaction between hydrogen molecules and the framework's structure, particularly the metal centers.

Systematic studies on a series of isostructural MOFs with the formula M2(dhtp) (where M can be Mg, Mn, Co, Ni, or Zn) have revealed that the binding strength of H2 is highly dependent on the metal ion used. capes.gov.br This is due to the direct interaction between H2 and the coordinatively unsaturated metal ions, often referred to as "open metal sites." The initial isosteric heats of adsorption (Qst) for H2, a measure of the interaction strength, were found to range from 8.5 to 12.9 kJ/mol. The values increased in the order of Zn < Mn < Mg < Co < Ni, demonstrating that the choice of metal is a crucial factor in tuning the H2 adsorption properties. capes.gov.br

Theoretical investigations using periodic Density Functional Theory (DFT) on a manganese-based MOF, [(Mn4Cl)3(BTT)8]3−, have provided deeper insights into the hydrogen binding mechanism. nih.gov These calculations identified multiple distinct binding sites within the MOF structure. The strongest binding was observed at the Mn2+ ion, where the H2 molecule binds in a η2 fashion with a significant binding energy of -15.4 kJ/mol. nih.gov This strong interaction is attributed to the donation of electrons from the H2 σ-orbital to the dz2 orbital of the Mn2+ ion. Other weaker binding sites involving the chloride and the organic linker were also identified. The average binding energy across all sites was calculated to be 9.6 kJ/mol, which aligns well with experimental findings of approximately 10 kJ/mol. nih.gov

Table 1: H2 Adsorption Performance in Isostructural MOFs

| Metal Ion (M) in M2(dhtp) | Initial Isosteric Heat of Adsorption (Qst) for H2 (kJ/mol) |

| Zn | 8.5 |

| Mn | >8.5, <9.5 |

| Mg | 9.5 |

| Co | 10.1 |

| Ni | 12.9 |

| Data sourced from a systematic study on H2 adsorption in M2(dhtp) MOFs. capes.gov.br |

Sensing and Detection Technologies

The unique luminescent and electrochemical properties of materials derived from thiophene-2,5-dicarboxylate have positioned them as promising candidates for the development of advanced chemical sensors.

Development of Luminescent Sensors

Luminescent Metal-Organic Frameworks (L-MOFs) are a class of materials that can detect the presence of specific molecules or ions through changes in their light-emitting properties, such as quenching (dimming) or enhancement of fluorescence.

Researchers have constructed a series of rare-earth MOFs using thieno[3,2b]thiophene-2,5-dicarboxylate linkers. mdpi.com These frameworks, with general formulas [M2(DMF)4(ttdc)3] (M = Y, La, Tb) and [M2(H2O)2(ttdc)3] (M = Lu), exhibit a characteristic broad blue emission band. The terbium-based variant, in particular, demonstrated sensing capabilities through luminescence quenching when exposed to cinnamaldehyde (B126680) and quinoline (B57606), even at low concentrations. mdpi.com Similarly, certain lanthanide-thiophene-2,5-dicarboxylate frameworks have been noted for their photoluminescent properties. acs.org

A family of zinc and cadmium MOFs built with a thiophene-functionalized dicarboxylate ligand has been shown to be efficient luminescent sensory materials. acs.orgnortheastern.edunih.gov These MOFs are highly selective and sensitive for detecting environmental contaminants, including various metal ions and salicylaldehyde. acs.orgnortheastern.edunih.gov In another study, heterometallic MOFs constructed from thiophene and furan (B31954) dicarboxylates showed a significant increase in luminescence intensity upon the sorption of heavy metals, with the quantum yield increasing by an order of magnitude in the case of cadmium inclusion. rsc.org

Beyond MOFs, a double Schiff base derived from thiophene-2,5-dicarboxylic acid was designed as a fluorescent sensor. rsc.orgrsc.org This molecule acts as an "off-on-off" sensor, exhibiting a 300-fold fluorescence enhancement upon binding with indium ions (In3+), followed by quenching when pyrophosphate (PPi) is introduced. rsc.orgrsc.orgresearchgate.net

Fabrication of Electrochemical Sensors and Modified Electrodes

Electrochemical sensors operate by detecting changes in electrical signals resulting from a chemical reaction. Materials derived from thiophene-2,5-dicarboxylate have been successfully used to create modified electrodes for this purpose.

Nickel(II) coordination polymers based on thiophene-carboxylate ligands have been developed as multifunctional electrochemical sensors. researchgate.net When used to modify carbon paste electrodes, these materials can detect nitrite (B80452) (NO2−), the antibiotic chloramphenicol, and L-ascorbic acid (AA). researchgate.net

In a different approach, electrodes have been modified with polymers synthesized from aniline (B41778) and thiophene derivatives. researchgate.netelectrochemsci.org A platinum electrode coated with poly[4-(2-thiophene)aniline] (PTANI) displayed a p-doping process, suggesting its potential as an analytical sensor for anions. electrochemsci.org Theoretical studies on dilithium (B8592608) thiophene-2,5-dicarboxylate, while focused on battery applications, have also provided insight into the electrochemical processes of these materials. acs.org The research employed evolutionary algorithms and density functional theory to predict the crystal structure and calculate the voltage profiles during the lithiation process, where the sulfur atom plays a key role in coordinating with lithium ions. acs.org

Detection of Specific Metal Ions

A significant application of thiophene-2,5-dicarboxylate-based sensors is the detection of specific, often toxic, heavy metal ions in various environments.

Luminescent MOFs have proven particularly effective. Zinc and cadmium MOFs incorporating a thiophene-functionalized dicarboxylate ligand can selectively and sensitively detect mercury (Hg(II)) and copper (Cu(II)) ions. acs.orgnih.gov Another study synthesized Schiff base derivatives from 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbohydrazide, which showed high sensitivity towards a range of metal ions including Cu2+, Ni2+, Fe3+, Mn2+, Pb2+, and Co2+. nih.gov

Electrochemical and fluorescent methods have also been combined. Nickel(II) complexes have been engineered to act as fluorescent sensors for iron (Fe3+) and dichromate (Cr2O72−) ions, while also functioning as electrochemical sensors for Fe3+ and hexavalent chromium (Cr(VI)). researchgate.net

A highly selective "turn-on" fluorescent sensor for indium (In3+) was created from a double Schiff base of thiophene-2,5-dicarboxylic acid. rsc.orgrsc.org This sensor showed a remarkable 300-fold increase in fluorescence upon binding to In3+ and could detect it at concentrations as low as 4.48 x 10−8 M. rsc.org

Table 2: Performance of Thiophene-2,5-dicarboxylate-based Metal Ion Sensors

| Sensor Type | Target Ion(s) | Detection Method | Key Finding |

| Double Schiff Base | In3+ | Fluorescence ("Turn-on") | 300-fold fluorescence enhancement; Detection limit of 4.48 x 10⁻⁸ M. rsc.org |

| Double Schiff Base | PPi (using T-In3+ complex) | Fluorescence ("Turn-off") | Quenching of fluorescence upon addition of PPi. rsc.org |

| Zn/Cd MOF | Hg(II), Cu(II), Cr(VI) | Luminescence | Highly selective and sensitive detection. acs.orgnih.gov |

| Ni(II) Complex | Fe3+, Cr2O72− | Fluorescence | Recognition of specific metal ions. researchgate.net |

| Ni(II) Complex | Fe3+, Cr(VI) | Electrochemical | Detection via modified carbon paste electrodes. researchgate.net |

| Thieno[2,3-b]thiophene Schiff Base | Cu2+, Ni2+, Fe3+, Mn2+, Pb2+, Co2+ | UV-Visible Absorbance | High sensitivity towards various metal ions. nih.gov |

Electronic and Optoelectronic Materials Science

The thiophene unit is a well-known component in materials for organic electronics due to its electron-rich nature and the ability of its sulfur atom to facilitate intermolecular interactions.

Integration into Organic Electronics and Conductive Polymers

Thiophene and its derivatives are fundamental building blocks for conducting polymers, which are valued in applications such as organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. researchgate.net Polymers based on thiophene feature a π-conjugated backbone of alternating single and double bonds that allows for the transport of electrons. researchgate.net

Researchers have synthesized thiophene-aromatic copolyesters using bio-sourced monomers like 2,5-thiophenedicarboxylic acid (TDCA). nih.gov These polymers are seen as sustainable alternatives to petroleum-based plastics like PET. Polyesters derived from TDCA have been found to exhibit enhanced crystallization ability and ductility compared to their furan-based analogues. nih.gov This superiority is partly attributed to the lower dipole moment of the sulfur atom compared to oxygen and differences in electron mobility. nih.gov

The synthesis of poly(alkylene 2,5-thiophenedicarboxylate)s has been explored as a new class of bio-based high-performance polymers. mdpi.com The properties of these polyesters, such as their thermal characteristics and chain mobility, can be tuned by varying the length of the glycol units used in their synthesis. mdpi.com Furthermore, the diverse coordination properties of the thiophene-2,5-dicarboxylate ligand allow it to be a versatile component in constructing coordination polymers with one-, two-, or three-dimensional architectures, depending on the metal ions and other ligands used. rsc.org

Exploration of Luminescent Properties

The incorporation of thiophene-2,5-dicarboxylate into coordination polymers and metal-organic frameworks (MOFs) has led to the development of materials with significant luminescent properties. The ligand itself can exhibit intra-ligand blue emission when excited. mdpi.com This inherent fluorescence, combined with its ability to coordinate with various metal ions, particularly lanthanides, makes it a subject of intensive research for creating new photoluminescent materials.

Researchers have synthesized and characterized several lanthanide-TDC frameworks that demonstrate notable luminescence. acs.orgresearchgate.netfigshare.com For instance, three-dimensional hybrid frameworks of europium (Eu(III)) and terbium (Tb(III)) with TDC exhibit their characteristic luminescence in the visible light spectrum. researchgate.netfigshare.com An ytterbium (Yb(III)) based compound was found to emit in the near-infrared (NIR) region, even with coordinated water molecules present. researchgate.netfigshare.com The TDC ligand's ability to delocalize electrons within its heterocycle facilitates efficient energy transfer to the metal centers, a crucial aspect for achieving strong lanthanide-based luminescence. researchgate.net

Furthermore, TDC-based MOFs have been explored as luminescent sensors. acs.orgnih.gov For example, MOFs constructed from a thiophene-functionalized dicarboxylic acid and d¹⁰ metal ions like Zinc (Zn(II)) or Cadmium (Cd(II)) have shown high selectivity and sensitivity for detecting environmental contaminants such as Hg(II), Cu(II), Cr(VI), and salicylaldehyde. acs.orgnih.gov The luminescence of these materials is quenched or enhanced in the presence of specific analytes, forming the basis of their sensing capabilities. acs.org In one study, heterometallic MOFs containing lithium and zinc with TDC ligands demonstrated a significant flare-up of luminescence upon the sorption of heavy metals like cadmium. rsc.org

The structural versatility of the TDC ligand allows for the creation of diverse frameworks, from 1D chains to complex 3D networks, which influences their photoluminescent properties. rsc.orgtandfonline.com Studies on rare-earth MOFs with thieno[3,2-b]thiophene-2,5-dicarboxylate, a related ligand, also show broad blue emission bands typical for intra-ligand electron transitions. mdpi.com

Development of Magnetic Materials

The thiophene-2,5-dicarboxylate ligand has been employed in the synthesis of coordination polymers with interesting magnetic properties. The specific geometry and electronic nature of the TDC ligand, when combined with paramagnetic metal ions, can facilitate magnetic exchange interactions, leading to materials with collective magnetic behaviors.

Research has shown that a terbium(III) compound coordinated with TDC exhibits weak ferromagnetic behavior, indicating that the material possesses dual functionality: luminescence and magnetism. researchgate.netfigshare.com This multifunctionality is highly desirable for the development of advanced materials.

In another study, two low-dimensional transition metal coordination polymers were constructed using thiophene-2,5-dicarboxylic acid. A one-dimensional zigzag chain built with manganese (Mn(II)) was investigated for its magnetic properties. rawdatalibrary.net The diverse coordination modes of the TDC ligand are crucial in determining the final architecture and, consequently, the magnetic interactions between the metal centers. rsc.org While the development of single-molecule magnets (SMMs) often involves mixed-carboxylate complexes, and research into such materials is active, specific examples directly incorporating thiophene-2,5-dicarboxylate as the primary ligand for achieving high-temperature SMM behavior are still emerging. nih.govarxiv.orgrsc.orgspringernature.com The fundamental principle relies on creating a molecule with a large ground-state spin and significant magnetic anisotropy, properties to which the TDC ligand could potentially contribute.

Investigation of Dielectric Properties and Bistability

A metal-organic framework (MOF) synthesized from strontium (Sr²⁺) ions and thiophene-2,5-dicarboxylic acid (referred to as H₂TDA in the study) has demonstrated novel dielectric properties. rsc.org The compound, with the formula Sr(TDA)(DMF), crystallizes in a structure containing rhombus-shaped channels occupied by disordered N,N-dimethylformamide (DMF) molecules. rsc.org

This particular MOF exhibited dielectric relaxation and a unique dielectric bistability. rsc.org These phenomena were observed at lower frequencies (below 10³ Hz) and higher temperatures (above 160 °C). The study concluded that the dielectric behavior originated from the orientational motion of the polar DMF molecules, which are disordered within the channels of the framework, when subjected to an alternating current (AC) electric field. rsc.org This research highlights the potential for designing MOFs with porous structures or channels that can exhibit dielectric switching and bistability, opening avenues for applications in sensors and molecular switches. rsc.org

Polymer Science and Engineering Applications

Thiophene-2,5-dicarboxylic acid (TDCA) is gaining significant attention as a bio-based building block for high-performance polymers. Its aromatic, sulfur-containing structure imparts unique thermal, mechanical, and barrier properties to polyesters, making them potential sustainable alternatives to petroleum-based plastics like polyethylene (B3416737) terephthalate (B1205515) (PET).

Synthesis and Characterization of Poly(Alkylene Thiophene-2,5-dicarboxylate) Polyesters

A new class of bio-based polyesters, poly(alkylene 2,5-thiophenedicarboxylate)s, have been successfully synthesized and characterized. These polymers are typically produced via a two-stage melt polycondensation process, reacting dimethyl 2,5-thiophenedicarboxylate (DMTF) or TDCA directly with various aliphatic diols. fao.orgunibo.itmdpi.com This solvent-free method is considered environmentally friendly. mdpi.com

Studies have explored the synthesis of these polyesters with a range of diols, including those with 3 to 6 methylene (B1212753) groups. unibo.itmdpi.com The length and structure of the glycol unit have been shown to be effective tools for modulating the polymer's chain mobility, which in turn influences the development of ordered phases (amorphous, crystalline, and mesophase) and final properties. unibo.itmdpi.com